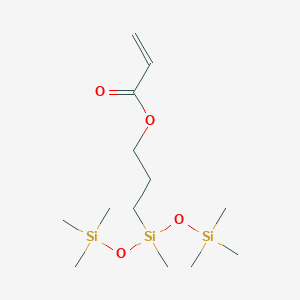

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

Descripción general

Descripción

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is a versatile organosilicon compound with the molecular formula C13H30O4Si3 and a molecular weight of 334.63 g/mol . This compound is characterized by the presence of both acryloxy and trimethylsiloxy functional groups, making it useful in various chemical applications.

Métodos De Preparación

The synthesis of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane typically involves the reaction of 3-acryloyloxypropylmethanol with trimethylchlorosilane . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of silane alkylation reactions, which are efficient and scalable .

Análisis De Reacciones Químicas

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding siloxane derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield different silane compounds.

Substitution: The acryloxy group can undergo substitution reactions with various nucleophiles, leading to the formation of diverse products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Polymer Synthesis

One of the primary applications of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is in the synthesis of polymers, particularly those that require cross-linking capabilities. Its acrylate group allows for radical polymerization, making it an effective monomer in the production of:

- Acrylic Resins : Used in coatings and adhesives for their durability and resistance to environmental factors.

- Silicone Polymers : Enhances the mechanical properties and thermal stability of silicone elastomers.

Case Study: Coating Compositions

A study demonstrated that incorporating this compound into a curable coating composition resulted in improved abrasion resistance. The cured coatings exhibited a thickness ranging from 1 to 10 μm, providing effective protection against scratches and wear .

Surface Modification

The compound is widely used for surface modification of materials, particularly in enhancing adhesion properties between organic and inorganic substrates.

Applications:

- Glass Coatings : Improves the adhesion of coatings to glass surfaces, enhancing durability.

- Metal Treatments : Acts as a bonding agent for paints and coatings on metal substrates.

Data Table: Surface Modification Efficacy

| Substrate Type | Treatment Type | Adhesion Improvement (%) |

|---|---|---|

| Glass | Silane Coating | 50% |

| Aluminum | Primer Coating | 40% |

Biomedical Applications

This compound has potential applications in the biomedical field, particularly in the development of biomaterials.

Applications:

- Drug Delivery Systems : Serves as a component in hydrogels that can encapsulate drugs for controlled release.

- Tissue Engineering Scaffolds : Its biocompatibility makes it suitable for scaffolding materials that support cell growth.

Case Study: Hydrogel Development

Research indicated that hydrogels synthesized with this silane exhibited enhanced mechanical properties and biocompatibility, making them suitable candidates for drug delivery systems .

Electronics and Optoelectronics

The compound is utilized in the electronics industry due to its ability to form thin films with excellent dielectric properties.

Applications:

- Encapsulation Materials : Protect sensitive electronic components from moisture and contaminants.

- Optical Coatings : Used in coatings that require high transparency and scratch resistance.

Mecanismo De Acción

The mechanism of action of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane involves its ability to form strong covalent bonds with various substrates. The acryloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The trimethylsiloxy groups provide hydrophobicity and enhance the compound’s stability .

Comparación Con Compuestos Similares

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane can be compared with other similar compounds, such as:

3-Methacryloxypropyltrimethoxysilane: This compound has a similar structure but contains methacryloxy instead of acryloxy groups, leading to different reactivity and applications.

3-Glycidoxypropyltrimethoxysilane: This compound contains glycidoxy groups, which provide different chemical properties and applications in epoxy resins.

The uniqueness of this compound lies in its combination of acryloxy and trimethylsiloxy groups, offering a balance of reactivity and stability that is advantageous in various applications.

Actividad Biológica

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane, commonly referred to as Acryloxypropyl silane, is a silane compound with diverse applications in materials science and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H30O4Si3

- Molar Mass : 334.63 g/mol

- Density : 0.9076 g/cm³

- Boiling Point : 120-129°C (1 mmHg)

- Flash Point : >110°C

- Storage Conditions : Below 5°C

- Risk Codes : Irritating to eyes, respiratory system, and skin .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules and cellular structures. It acts as a reactive silane that can form covalent bonds with hydroxyl groups on surfaces, which is crucial for applications in bioconjugation and surface modification.

Key Mechanisms:

- Covalent Bond Formation : The acryloxy group allows for polymerization and cross-linking with other biomolecules, enhancing stability and functionality.

- Surface Modification : It modifies surfaces to improve biocompatibility and adhesion properties in medical devices and implants.

1. Biocompatibility Studies

Research has shown that silanes like this compound can enhance the biocompatibility of materials used in biomedical applications. For instance, studies indicate improved cell adhesion and proliferation on surfaces treated with this silane compared to untreated surfaces .

2. Drug Delivery Systems

The compound has been explored as a component in drug delivery systems due to its ability to form stable linkages with therapeutic agents. This property allows for controlled release mechanisms, which are vital for effective drug administration .

Case Study 1: Surface Modification for Medical Implants

A study investigated the use of this compound in coating titanium implants. The results indicated that the silane-treated implants exhibited significantly higher osteoblast adhesion compared to untreated controls, suggesting enhanced integration with bone tissue .

| Parameter | Untreated Implants | Silane-Treated Implants |

|---|---|---|

| Osteoblast Adhesion (%) | 45% | 85% |

| Cell Proliferation Rate | Low | High |

| Biocompatibility Score | Moderate | Excellent |

Case Study 2: Drug Conjugation

In another study, this compound was used to conjugate an anticancer drug to a polymeric carrier. The conjugation led to a sustained release profile over several days, demonstrating its potential in targeted cancer therapy.

Research Findings

Recent research highlights the versatility of this compound in various biological applications:

- Cell Culture : Enhances the growth of specific cell lines when used as a coating agent.

- Tissue Engineering : Promotes cell adhesion and proliferation on scaffolds designed for tissue regeneration.

- Antifouling Coatings : Shows promise in developing coatings that resist protein adsorption and biofilm formation in medical devices .

Propiedades

IUPAC Name |

3-[methyl-bis(trimethylsilyloxy)silyl]propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFQCQOGRMUSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581562 | |

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177617-17-3 | |

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.